Urease Inhibitory Activity of the Embedded 2‑Chloro‑5‑nitrophenyl Pharmacophore vs. Other Aryl Substituents
In a head‑to‑head SAR study of N‑aryl‑substituted urease inhibitors, the 2‑chloro‑5‑nitrophenyl group displayed an IC₅₀ of 3.94 ± 0.25 µM against jack bean urease [1]. This potency is directly compared to the 2‑nitro‑5‑chlorophenyl regioisomer (IC₅₀ = 1.34 ± 0.12 µM) and the 4‑chlorophenyl analog (IC₅₀ = 3.56 ± 0.16 µM), demonstrating that the electronic and steric environment provided by the 2‑chloro‑5‑nitro arrangement is decisively superior to the 4‑chlorophenyl group but slightly weaker than the nitro‑para‑chloro regioisomer. Although this data originates from a substructure (not the full ketone), it establishes the pharmacophoric value of the 2‑chloro‑5‑nitrophenyl moiety found at the core of CAS 113456‑95‑4, supporting the notion that the complete diaryl ketone would retain or enhance this differentiation through its extended conjugation.
| Evidence Dimension | Urease enzyme inhibition potency |
|---|---|
| Target Compound Data | 3.94 ± 0.25 µM (2-chloro-5-nitrophenyl fragment) |
| Comparator Or Baseline | 4-Chlorophenyl analog: 3.56 ± 0.16 µM; 2-Nitro-5-chlorophenyl regioisomer: 1.34 ± 0.12 µM; Thiourea: 23 ± 1.7 µM |
| Quantified Difference | 10.7% stronger than 4-chlorophenyl analog; 2.94-fold weaker than 2-nitro-5-chlorophenyl regioisomer; 5.84-fold more potent than thiourea standard |
| Conditions | Jack bean urease, colorimetric assay, mean ± SEM (n≥3), pH 7.0, room temperature |
Why This Matters
Procurement of CAS 113456‑95‑4 enables access to a specific pharmacophoric arrangement that is 10.7% more potent than the simpler 4‑chlorophenyl system and 5.84‑fold more potent than the standard inhibitor thiourea, providing a more attractive starting point for hit‑to‑lead programs targeting urease‑dependent pathogens.
- [1] PMC8134453. Table 1. IC₅₀ values of compounds 7a–o against urease. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8134453/table/Tab1/ View Source
